Adenosine 5'-diphosphate-d13 (dilithium)

Description

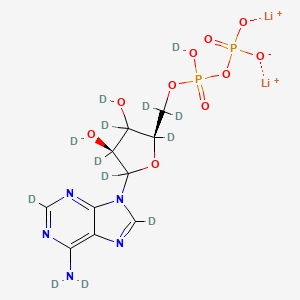

Adenosine 5'-diphosphate-d13 (ADP-d13, dilithium salt) is a deuterium-labeled analog of adenosine diphosphate (ADP), where 13 hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling precise tracking of metabolic pathways and enzymatic activities . The dilithium counterion improves solubility in aqueous solutions, making it suitable for in vitro studies requiring stable isotopic tracing in biological systems .

Properties

Molecular Formula |

C10H13Li2N5O10P2 |

|---|---|

Molecular Weight |

452.2 g/mol |

IUPAC Name |

dilithium;[deuteriooxy-[dideuterio-[(2R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10?;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD3 |

InChI Key |

YCWSTXGQZUYBEW-FGMKSUGOSA-L |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])C3([C@@](C([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-diphosphate-d13 (dilithium) involves the deuteration of adenosine 5’-diphosphate. The process typically includes the incorporation of stable heavy isotopes of hydrogen into the adenosine diphosphate molecule. The reaction conditions often involve the use of deuterium oxide (D2O) and other deuterated reagents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of adenosine 5’-diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity and stability. The production is carried out under stringent quality control measures to meet the requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-diphosphate-d13 (dilithium) undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine 5’-triphosphate, while reduction may produce adenosine monophosphate .

Scientific Research Applications

Adenosine 5’-diphosphate-d13 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of nucleotide metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Adenosine 5’-diphosphate-d13 (dilithium) exerts its effects by acting on specific molecular targets and pathways. It induces human platelet aggregation and inhibits stimulated adenylate cyclase by acting on P2T purinoceptors. This action is crucial in the regulation of various physiological processes, including blood clotting and cellular energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopically Labeled ADP/ATP Derivatives

ATP-15N5 Dilithium

- Structure: Adenosine 5'-triphosphate with five nitrogen-15 (15N) labels in the adenine ring.

- Molecular Weight : 524.01 g/mol (calculated from isotopic enrichment) .

- Applications : Used in energy metabolism studies, particularly in tracing nitrogen flux in ATP-dependent enzymatic reactions. Unlike ADP-d13, which is deuterated, ATP-15N5 is ideal for 15N NMR and proteomic studies involving nitrogen cycling .

ATP-13C10 Dilithium

- Structure : ATP with 13C labels at ten carbon positions.

- Applications : Primarily employed in 13C NMR and metabolic flux analysis. While ADP-d13 is deuterated for MS applications, ATP-13C10 provides insights into carbon skeleton rearrangements in glycolysis and the citric acid cycle .

| Compound | Isotopic Label | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| ADP-d13 (dilithium) | D13 | ~507.18 (estimated) | Metabolic tracing, MS/NMR studies |

| ATP-15N5 (dilithium) | 15N5 | 524.01 | Nitrogen flux analysis, proteomics |

| ATP-13C10 (dilithium) | 13C10 | ~525.12 (estimated) | Carbon metabolism studies |

Structural Analogs with Modified Phosphate Groups

Adenosine 5'-O-Thiomonophosphate Dilithium Salt

- Structure : The oxygen in the phosphate group is replaced with sulfur, forming a phosphorothioate linkage.

- Molecular Formula : C10H12Li2N5O7PS .

- Applications : Resistant to hydrolysis by phosphatases, making it valuable in enzyme inhibition studies. Unlike ADP-d13, which is used for tracing, this compound is employed to stabilize transient enzymatic intermediates (e.g., in kinase assays) .

Diadenosine 5',5''-Pyrophosphate (Ap2A)

- Structure : Dinucleotide with two ADP moieties linked via a pyrophosphate bond.

- Molecular Formula : C20H26N10O13P2 .

- Applications : Acts as a signaling molecule in stress responses. Contrasts with ADP-d13 in complexity and function, as Ap2A interacts with purinergic receptors rather than serving as a metabolic tracer .

Other Dilithium Salts in Metabolic Pathways

Glycerone Phosphate Dilithium Salt

- Structure : A ketose phosphate involved in glycolysis and gluconeogenesis.

- Applications : Facilitates ATP synthesis in mitochondria. Unlike ADP-d13, which is a nucleotide, this compound is a glycolytic intermediate but shares the dilithium counterion for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.